5-(4-(Methylthio)phenyl)indoline-2,3-dione 5-(4-(Methylthio)phenyl)indoline-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135836
InChI: InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C15H11NO2S
Molecular Weight: 269.3 g/mol

5-(4-(Methylthio)phenyl)indoline-2,3-dione

CAS No.:

Cat. No.: VC20135836

Molecular Formula: C15H11NO2S

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

5-(4-(Methylthio)phenyl)indoline-2,3-dione -

Specification

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
IUPAC Name 5-(4-methylsulfanylphenyl)-1H-indole-2,3-dione
Standard InChI InChI=1S/C15H11NO2S/c1-19-11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18)
Standard InChI Key UVJIBTZZNDLXNG-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-(4-(Methylthio)phenyl)indoline-2,3-dione consists of an indoline-2,3-dione scaffold (a bicyclic structure with two ketone groups) substituted at the 5-position with a 4-(methylthio)phenyl group. The methylthio (-SMe) substituent enhances lipophilicity, potentially improving membrane permeability and target binding .

Molecular Formula and Key Features

  • Molecular Formula: C15H11NO2S\text{C}_{15}\text{H}_{11}\text{NO}_2\text{S} (inferred from analogous compounds ).

  • Functional Groups:

    • Indoline-2,3-dione (two ketone groups at positions 2 and 3).

    • Methylthio group (-SMe) at the para position of the phenyl ring.

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related indoline-2,3-diones exhibit:

  • IR: Strong absorption bands at 1,710–1,650 cm1^{-1} for carbonyl groups .

  • 1H^1\text{H}-NMR: Signals for aromatic protons (δ 6.8–8.1 ppm) and methylthio protons (δ 2.5 ppm) .

Synthesis and Optimization

The synthesis of 5-(4-(Methylthio)phenyl)indoline-2,3-dione follows methodologies established for 5-substituted indoline-2,3-diones .

Key Synthetic Steps

  • Preparation of 4-(Methylthio)aniline:

    • Starting material: 4-Aminothioanisole or derivatization of aniline with methylthio groups.

  • Formation of 4-(Methylthio)isonitroacetanilide:

    • Reaction of 4-(methylthio)aniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl .

  • Cyclization to Indoline-2,3-dione:

    • Treatment with concentrated sulfuric acid at 65–80°C to induce cyclization .

Reaction Scheme:

4-(Methylthio)anilinechloral hydrate, NH2OH\cdotpHCl4-(Methylthio)isonitroacetanilideH2SO45-(4-(Methylthio)phenyl)indoline-2,3-dione\text{4-(Methylthio)aniline} \xrightarrow{\text{chloral hydrate, NH}_2\text{OH·HCl}} \text{4-(Methylthio)isonitroacetanilide} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-(4-(Methylthio)phenyl)indoline-2,3-dione}

Yield and Optimization

  • Total Yield: 51–68% (based on analogous syntheses ).

  • Critical Factors:

    • Temperature control during cyclization (65–80°C).

    • Use of ethanol/water for recrystallization to improve purity .

Biological Activities and Mechanisms

While direct studies on 5-(4-(Methylthio)phenyl)indoline-2,3-dione are sparse, structurally related compounds demonstrate significant bioactivity:

Antiviral Activity

  • Isatin Derivatives: Compounds with sulfonylpiperidinyl substituents show IC50_{50} values as low as 0.0027 µM against H1N1 .

  • Proposed Mechanism: Inhibition of viral neuraminidase or RNA polymerase .

Antimicrobial Effects

  • 1-Benzylindoline-2,3-dione: Inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) .

  • Role of Substituents: Electron-withdrawing groups (e.g., -SMe) enhance membrane penetration .

Structure-Activity Relationship (SAR) Analysis

The bioactivity of indoline-2,3-diones is highly dependent on substituents at the 5-position:

SubstituentBiological Activity (IC₅₀ or MIC)Target Pathogen/Cell LineSource
-SMe (this compound)Not yet reported
-F8.2 µM (MCF-7)Breast cancer
-Br226.0 [M+H]+^+ (antiviral)H1N1
-Ph12.5 µg/mL (antimicrobial)S. aureus

Key Observations:

  • Electron-Withdrawing Groups (e.g., -Br, -SMe): Enhance antiviral and anticancer activity .

  • Hydrophobic Groups (e.g., -Ph): Improve antimicrobial efficacy by disrupting bacterial membranes .

Applications and Future Directions

Current Applications

  • Antiviral Drug Development: Lead compound for H1N1 and HSV-1 inhibitors .

  • Oncology: Scaffold for caspase-dependent apoptosis inducers .

Research Gaps and Opportunities

  • Mechanistic Studies: Elucidate interactions with viral proteins (e.g., neuraminidase) or oncogenic targets.

  • In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models.

  • Derivatization: Explore hybrid molecules (e.g., sulfonylhydrazones) to enhance potency .

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